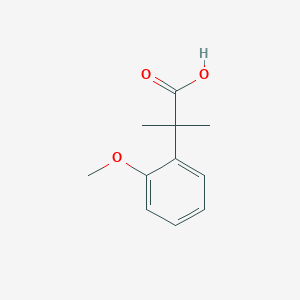

2-(2-Methoxyphenyl)-2-methylpropanoic acid

Beschreibung

2-(2-Methoxyphenyl)-2-methylpropanoic acid (CAS: 468064-83-7) is a phenylpropanoic acid derivative characterized by a methoxy (-OCH₃) substituent at the ortho position (2-position) of the phenyl ring and a methyl group at the α-carbon of the propanoic acid backbone. It is a white solid with a molecular formula of C₁₁H₁₄O₃, a molecular weight of 194.23 g/mol, and a melting point of 178–180°C . The compound is insoluble in water and stable under normal storage conditions but requires precautions to avoid reactions with strong oxidizers .

The methoxy group in the ortho position may influence its pharmacokinetic properties, such as metabolic stability or receptor binding, compared to other substituents like chlorine or benzoyl groups .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBKHGFHJGMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442057 | |

| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468064-83-7 | |

| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . This reaction proceeds under basic conditions, typically in an anhydrous solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in various binding interactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound belongs to a broader class of 2-methylpropanoic acid derivatives with aryl substituents. Below is a comparison with structurally related compounds:

| Compound Name | Substituent Position/Type | Key Functional Differences | CAS Number |

|---|---|---|---|

| 2-(2-Methoxyphenyl)-2-methylpropanoic acid | 2-methoxy on phenyl | Methoxy group in ortho position | 468064-83-7 |

| Clofibric acid | 4-chlorophenoxy | Chlorine in para position | 882-09-7 |

| Fenofibric acid | 4-(4-chlorobenzoyl)phenoxy | Benzoyl group in para position | 42017-89-0 |

| Gemfibrozil | 2,5-dimethylphenoxy | Two methyl groups on phenoxy ring | 25812-30-0 |

| 2-(4-Methoxyphenyl)-2-methylpropanoic acid | 4-methoxy on phenyl | Methoxy group in para position | 16728-01-1 |

| 2-(3-Methoxyphenyl)-2-methylpropanoic acid | 3-methoxy on phenyl | Methoxy group in meta position | 17653-94-0 |

Key Observations :

- Substituent Position: The ortho methoxy group in this compound may sterically hinder interactions with biological targets compared to para-substituted analogs like clofibric acid .

Pharmacological Activity

- Lipid-Lowering Efficacy: Clofibric acid and fenofibrate reduce serum triglycerides by 20–43% and increase HDL cholesterol by 30% via PPAR-α activation . The ortho-methoxy analog lacks direct efficacy data but may exhibit weaker activity due to reduced receptor affinity .

- Microalgal Growth Inhibition: Fibrates like bezafibrate inhibit microalgal growth at concentrations >1 mg/L, suggesting ecological toxicity . The environmental impact of this compound remains unstudied .

Physical and Chemical Properties

| Property | This compound | Clofibric acid | Fenofibric acid |

|---|---|---|---|

| Melting Point (°C) | 178–180 | 148–150 | 79–82 |

| Water Solubility | Insoluble | Slightly soluble | Low solubility |

| Plasma Protein Binding | Not studied | >95% | >99% |

| Metabolic Stability | Likely high (methoxy resists oxidation) | Moderate | High (ester prodrug) |

Key Insights :

- The higher melting point of this compound compared to fenofibric acid (79–82°C) suggests stronger crystalline packing due to the ortho substituent .

- Insolubility in water may limit its bioavailability unless formulated as a prodrug (e.g., ester derivatives like fenofibrate) .

Biologische Aktivität

2-(2-Methoxyphenyl)-2-methylpropanoic acid, also known by its chemical identifier (CAS No. 468064-83-7), is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential in various biomedical applications, including antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3. The compound features a methoxyphenyl group attached to the second carbon of a propanoic acid chain, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound selectively targets Chlamydia, affecting inclusion numbers and morphology in infected cells, suggesting potential as a therapeutic agent against this pathogen .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for developing treatments for inflammatory diseases.

Antitumor Activity

Antitumor properties of this compound have been documented in various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of head and neck cancer cells, demonstrating significant reductions in tumor size when tested in xenograft models. The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The methoxyphenyl group enhances binding interactions with proteins, while the carboxylic acid group facilitates hydrogen bonding, influencing protein function and activity. The exact pathways remain under investigation but are believed to involve modulation of gene expression related to inflammation and cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Methoxyphenylacetic acid | Acetic acid derivative | Antimicrobial properties |

| 2-Methoxyphenyl isocyanate | Isocyanate derivative | Potential anti-cancer activity |

| 2-Methoxyphenol | Phenolic compound | Antioxidant properties |

The unique combination of a methoxyphenyl group with a propanoic acid chain distinguishes this compound from similar compounds, enhancing its biological profile.

Case Studies

- Antitumor Efficacy : A study involving xenograft models showed that mice treated with 20 mg/kg/day of this compound exhibited a statistically significant reduction in tumor size compared to control groups (P < 0.05) after four weeks of treatment.

- Antimicrobial Testing : In vitro assays revealed that at a concentration of 50 μg/mL, the compound significantly reduced the number of Chlamydia inclusions in HEp-2 cells, indicating its potential as an antimicrobial agent against sexually transmitted infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.